3-Fluoro-2-methylbenzotrifluoride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-methylbenzotrifluoride typically involves the fluorination of 2-methylbenzotrifluoride. One common method is the direct fluorination using elemental fluorine or a fluorinating agent such as Selectfluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position on the aromatic ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-methylbenzotrifluoride can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The aromatic ring can be reduced under specific conditions to form partially or fully hydrogenated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Products include carboxylic acids, aldehydes, or ketones.
Reduction Reactions: Products include partially or fully hydrogenated aromatic compounds.
Scientific Research Applications
3-Fluoro-2-methylbenzotrifluoride has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the development of fluorinated analogs of biologically active compounds for studying their interactions with biological targets.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those requiring fluorinated aromatic rings for enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties
Mechanism of Action
The mechanism of action of 3-Fluoro-2-methylbenzotrifluoride depends on its specific applicationThe trifluoromethyl group also contributes to the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design and other applications .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-methylbenzotrifluoride
- 4-Fluoro-2-methylbenzotrifluoride
- 3-Fluoro-4-methylbenzotrifluoride
Uniqueness
3-Fluoro-2-methylbenzotrifluoride is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the aromatic ring. This arrangement imparts distinct electronic and steric properties, making it suitable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
1-fluoro-2-methyl-3-(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4/c1-5-6(8(10,11)12)3-2-4-7(5)9/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCGIKTVAIPINQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474669 |
Source
|
Record name | 3-Fluoro-2-methylbenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
910911-43-2 |
Source
|
Record name | 3-Fluoro-2-methylbenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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